[(Heptyloxy)methyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16519-20-3 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
heptoxymethylbenzene |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 |
InChI Key |
URRIMVUDCOMQIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Heptyloxy Methyl Benzene and Analogous Benzyl Alkyl Ethers
Classical and Modern Etherification Protocols
The formation of the ether linkage in benzyl (B1604629) alkyl ethers can be achieved through a variety of protocols, each with its own advantages and limitations.
Organohalide-Catalyzed Dehydrative O-Alkylation Methods
A more recent and greener approach to ether synthesis is the dehydrative O-alkylation between two alcohols, catalyzed by organohalides. rsc.orgresearchgate.net This method allows for the formation of ethers, including benzyl alkyl ethers, directly from the corresponding alcohols (e.g., benzyl alcohol and heptanol) with the elimination of water. rsc.org
Organohalides, such as benzyl bromide, can act as effective catalysts in these reactions. rsc.org The process is considered green and scalable, providing a selective route to both symmetrical and unsymmetrical ethers. rsc.org Mechanistic studies suggest that the organohalide is regenerated as a reactive intermediate and recycled within the catalytic cycle. researchgate.net For the synthesis of [(heptyloxy)methyl]benzene, the reaction would be:
This method offers an alternative to the Williamson synthesis, particularly when aiming for more environmentally benign processes. rsc.org
Reductive Etherification of Carbonyl Compounds
Reductive etherification provides another pathway to synthesize benzyl alkyl ethers. This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an alcohol in the presence of a reducing agent. organic-chemistry.org For the synthesis of this compound, benzaldehyde (B42025) would be reacted with heptanol.
Other catalytic systems for reductive etherification include:
Ytterbium(III) triflate (Yb(OTf)₃) with triethylsilane. researchgate.net
A cationic Ruthenium-H complex using molecular hydrogen as the reductant in water. organic-chemistry.org
A heterogeneous platinum catalyst at ambient hydrogen pressure. organic-chemistry.org
| Catalyst/Reducing Agent | Carbonyl Source | Alcohol | Key Features | Reference |
|---|---|---|---|---|
| FeCl₃ / Triethylsilane | Aldehydes/Ketones | Alcohols | Mild conditions, good to excellent yields | organic-chemistry.org |
| Yb(OTf)₃ / Triethylsilane | Aldehydes/Ketones | Alcohols | Efficient one-pot synthesis | researchgate.net |
| Cationic Ru-H Complex / H₂ | Aldehydes/Ketones | Alcohols | Uses water as solvent, highly chemoselective | organic-chemistry.org |
| Platinum / H₂ | Ketones | Alcohols | Heterogeneous catalyst, ambient pressure | organic-chemistry.org |
Other Catalytic Approaches for Ether Formation
Beyond the methods already discussed, several other catalytic systems have been developed for the synthesis of benzyl alkyl ethers.
Iron(II/III) Chloride Catalysis : A new approach for the symmetrical and nonsymmetrical etherification of benzyl alcohols has been developed using iron chlorides. Symmetrical ethers are formed using FeCl₃·6H₂O, while nonsymmetrical ethers can be synthesized with high selectivity using FeCl₂·4H₂O in the presence of a pyridine (B92270) bis-thiazoline ligand. acs.org These methods are noted for their environmentally friendly conditions. acs.org
Vanadium-based Metal Complex Catalysts : A novel method utilizes a VO(acac)₂ catalyst activated by Et₃N for the reaction of toluene (B28343) with alcohols in a CCl₄ medium to produce benzyl alkyl ethers in yields of 25–85%. researchgate.net
Palladium Catalysis : Palladium catalysts can be used for the decarboxylative etherification of aryl benzyl carbonates to form benzyl-protected phenols. organic-chemistry.org
Alkoxymercuration : This is a two-step procedure analogous to oxymercuration, where an alcohol reacts with an alkene in the presence of a mercury(II) salt, followed by reductive demercuration. libretexts.org
Multi-Step Synthesis Strategies for Complex Derivatives
The synthesis of more complex molecules containing the this compound moiety often requires multi-step reaction sequences. For instance, the synthesis of Benzenebutanol, β-amino-4-(heptyloxy)-β-methyl- is a multi-step process. chemicalbook.com Such syntheses highlight how the formation of the benzyl heptyl ether is integrated into a larger synthetic plan.
In many multi-step syntheses, the benzyl ether group serves as a protecting group for an alcohol functionality. syr.edu This is particularly important when the alcohol is sensitive to the reaction conditions of subsequent steps. atlanchimpharma.com The benzyl ether can be introduced using methods like the Williamson synthesis and later removed under specific conditions, such as catalytic hydrogenation. organic-chemistry.org
An example of a multi-step synthesis involving a benzyl ether is the preparation of 4-bromo-2-chloro-1-[(heptyloxy)methyl]benzene, which would start from a substituted benzyl alcohol or benzyl halide. molport.com Another complex derivative, [(2-heptynyloxy)methyl]benzene, can be synthesized and subsequently hydrogenated to yield this compound. vulcanchem.com
These strategies underscore the importance of robust and reliable methods for creating the benzyl alkyl ether linkage as a key step in the construction of more elaborate molecular architectures.
Reaction Pathways and Mechanistic Insights for Heptyloxy Methyl Benzene
Cleavage and Deprotection Strategies of the Benzyl (B1604629) Ether Linkage
The benzyl ether group in [(heptyloxy)methyl]benzene is a commonly used protecting group for alcohols in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, mild protocols. The deprotection of the heptyl alcohol from the benzyl ether involves the scission of the C-O bond.
Hydrogenolysis is a widely employed method for the cleavage of benzyl ethers, valued for its mild conditions and clean reaction profiles. This method involves the catalytic hydrogenation of the benzyl ether, leading to the formation of toluene (B28343) and the corresponding alcohol. For this compound, this reaction would yield toluene and heptan-1-ol.
The reaction is typically carried out in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). Other catalysts such as platinum, rhodium, and nickel can also be utilized. The process involves the addition of molecular hydrogen (H2), which is adsorbed onto the catalyst surface along with the benzyl ether. The solvent choice is crucial and commonly includes polar protic solvents like ethanol (B145695) or methanol, which can facilitate the reaction.
The generally accepted mechanism involves the oxidative addition of the benzyl C-O bond to the metal catalyst surface. This is followed by the hydrogenolysis of the resulting metal-alkoxide and metal-benzyl species to regenerate the catalyst and produce the final products. The efficiency of the hydrogenolysis can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the presence of other functional groups in the molecule.
Table 1: Typical Conditions for Benzyl Ether Hydrogenolysis
| Parameter | Conditions |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | H2 gas (1 atm to 50 psi) |
| Solvent | Ethanol, Methanol, Ethyl Acetate |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 1-24 hours |
Oxidative cleavage provides an alternative to hydrogenolysis for deprotecting benzyl ethers, particularly when the molecule contains functional groups sensitive to reduction. Various oxidizing agents can be employed for this transformation.
One common method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction with DDQ is believed to proceed through a single electron transfer (SET) mechanism. The benzyl ether acts as an electron donor to the electron-deficient DDQ, forming a radical cation intermediate. This intermediate then undergoes fragmentation, often facilitated by the presence of water, to yield the deprotected alcohol, benzaldehyde (B42025), and the hydroquinone (B1673460) form of DDQ. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (CH2Cl2).
The benzyl ether linkage in this compound can be cleaved under acidic conditions. This method typically involves the use of strong Lewis or Brønsted acids. The mechanism begins with the protonation of the ether oxygen by the acid, which makes the ether a better leaving group. This is followed by a nucleophilic attack on the benzylic carbon or the alkyl carbon of the ether.
With strong acids like hydrogen bromide (HBr) or boron tribromide (BBr3), the reaction proceeds via an SN2 or SN1-type mechanism, depending on the substrate and conditions. For a primary ether like this compound, an SN2 pathway is likely, where the bromide ion attacks the benzylic carbon, leading to the formation of benzyl bromide and heptan-1-ol.
However, acid-catalyzed cleavage has significant limitations. The harsh conditions can lead to side reactions, especially if other acid-sensitive functional groups are present in the molecule. For substrates prone to carbocation formation, rearrangements can occur. Furthermore, the strong acidity required can be incompatible with many complex organic molecules, limiting the general applicability of this method.
Aromatic Reactivity and Substituent Effects on the Benzene (B151609) Ring
The (heptyloxy)methyl group attached to the benzene ring influences its reactivity towards various reagents, particularly in electrophilic aromatic substitution reactions.
The –CH2O(CH2)6CH3 substituent on the benzene ring is an ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. This directing effect is a consequence of the electronic properties of the substituent. The oxygen atom, with its lone pairs of electrons, can donate electron density to the benzene ring through resonance. This resonance stabilization is most effective for intermediates where the positive charge is located on the carbon atom directly attached to the substituent (the ipso-carbon), which occurs in ortho and para attack.
The resonance structures show an increase in electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. While the oxygen atom is also electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is generally dominant in directing the regioselectivity of the reaction.
Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on this compound will predominantly yield a mixture of the ortho- and para-substituted products. The steric hindrance caused by the bulky (heptyloxy)methyl group may lead to a higher proportion of the para product compared to the ortho product.
The (heptyloxy)methyl group is also an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This is because the electron-donating resonance effect outweighs the electron-withdrawing inductive effect, thereby enriching the electron density of the aromatic ring and making it more reactive towards electrophiles.
Table 2: Predicted Regioselectivity in EAS of this compound
| Reaction | Reagents | Major Products |
| Nitration | HNO3, H2SO4 | 1-(Heptyloxymethyl)-2-nitrobenzene, 1-(Heptyloxymethyl)-4-nitrobenzene |
| Halogenation | Br2, FeBr3 | 1-Bromo-2-(heptyloxymethyl)benzene, 1-Bromo-4-(heptyloxymethyl)benzene |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(4-(Heptyloxymethyl)phenyl)ethan-1-one |
The benzylic carbon atom in this compound—the carbon atom of the CH2 group directly attached to the benzene ring—is a site of enhanced reactivity. This is due to the ability of the adjacent benzene ring to stabilize intermediates such as radicals, carbocations, or carbanions through resonance.
For instance, the benzylic position can undergo free-radical halogenation. In the presence of a radical initiator like N-bromosuccinimide (NBS) and light or heat, a bromine atom can substitute one of the hydrogen atoms at the benzylic position to form [(bromo(heptyloxy)methyl)]benzene.
Oxidation of the benzylic position is also a common reaction. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic carbon. In the case of this compound, such oxidation could potentially lead to the formation of benzoic acid, cleaving the entire (heptyloxy)methyl group under harsh conditions. Milder oxidation conditions might allow for more controlled transformations, though the ether linkage itself can be susceptible to oxidation as previously discussed.
The reactivity at the benzylic position is a key feature of benzyl ethers and provides pathways for further functionalization of the molecule, separate from reactions occurring on the aromatic ring itself.
Rearrangement Reactions Involving the Ether Moiety
The structural framework of this compound, featuring a benzyl ether, is susceptible to various rearrangement reactions. These transformations often proceed through fascinating mechanistic pathways, leading to the formation of new carbon-carbon bonds and structurally diverse products.
Sigmatropic Rearrangements of Benzyl Alkynyl Ethers
A notable reaction pathway for compounds structurally related to this compound involves the nih.govnih.gov-sigmatropic rearrangement of benzyl alkynyl ethers. This process, a type of pericyclic reaction, is thermally induced and leads to the formation of substituted 2-indanones. nih.govacs.orgnih.gov The reaction proceeds through a concerted mechanism, where the benzyl alkynyl ether rearranges to a ketene (B1206846) intermediate. tminehan.com This intermediate then undergoes an intramolecular cyclization to yield the final indanone product. nih.govtminehan.com
The general transformation can be visualized as the migration of a benzyl group from the ether oxygen to the terminal carbon of the alkyne, with simultaneous bond reorganization. Studies have shown that simply heating benzyl alkynyl ethers in a solvent like toluene at around 60°C is sufficient to trigger this rearrangement and subsequent cyclization. nih.govtminehan.com The efficiency of this process is notable, often providing good to excellent yields of the corresponding 2-indanones. nih.govacs.org
The scope of this reaction is quite broad, accommodating various substituents on both the aromatic ring of the benzyl group and the alkynyl moiety. nih.gov Research has demonstrated that the electronic nature of these substituents can influence the rate of the rearrangement. nih.gov For instance, both electron-donating and electron-withdrawing groups on the aromatic ring are well-tolerated. nih.gov
When the benzylic position is substituted, the rearrangement can lead to the formation of diastereomeric products. It has been observed that the reaction often proceeds with a degree of diastereoselectivity, preferentially forming 1,3-cis-disubstituted-2-indanones, especially when the substituent at the benzylic position is bulky. acs.org
The synthetic utility of this rearrangement is further highlighted by the subsequent transformations of the resulting 2-indanones. For example, they can be readily converted into substituted indenes, which are valuable structural motifs in medicinal chemistry and materials science. nih.govacs.org
Table 1: Examples of nih.govnih.gov-Sigmatropic Rearrangement of Benzyl Alkynyl Ethers This table is interactive. You can sort and filter the data.
| Benzyl Alkynyl Ether Substrate | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl-1-propynyl ether | Toluene, 60°C | 3-Methyl-2-indanone | 98 | nih.gov |
| 4-Methoxybenzyl-1-propynyl ether | Toluene, 60°C | 5-Methoxy-3-methyl-2-indanone | 85 | nih.gov |
| 4-Nitrobenzyl-1-propynyl ether | Toluene, 60°C | 5-Nitro-3-methyl-2-indanone | 75 | nih.gov |
| Benzyl-1-phenylethynyl ether | Toluene, 60°C | 3-Phenyl-2-indanone | 92 | nih.gov |
Dynamic Covalent Chemistry through Transetherification
The benzyl ether linkage, as present in this compound, is a key functional group in the realm of dynamic covalent chemistry (DCC). rsc.orgresearcher.lifersc.org Specifically, it can participate in transetherification reactions, which involve the exchange of the alkoxy group of an ether with an alcohol. rsc.orgrsc.org This dynamic exchange is typically catalyzed by an acid and forms the basis for creating adaptable and reprocessable materials. rsc.orgrsc.org
Transetherification of benzyl ethers is a robust method for designing covalent adaptable networks (CANs). rsc.orgresearcher.lifersc.org These networks are cross-linked polymers that, unlike traditional thermosets, can be reprocessed and healed due to the reversible nature of their covalent bonds. rsc.orgrsc.org The dynamic nature of the benzyl ether exchange has been demonstrated through model studies with small molecules. rsc.orgrsc.org
The mechanism of acid-catalyzed transetherification of a benzyl ether involves the protonation of the ether oxygen, making the benzylic carbon more electrophilic. A nucleophilic attack by an alcohol on this activated intermediate leads to the cleavage of the original C-O bond and the formation of a new ether and the release of the original alcohol. nih.govacs.org This process is reversible, allowing for the dynamic exchange of ether linkages.
The reactivity of benzylic ethers in substitution reactions is significantly higher than that of other ethers, which makes them particularly suitable for DCC applications. rsc.org Iron(III) triflate has been shown to be an effective catalyst for the transetherification of symmetrical ethers with primary alcohols. nih.gov The reaction proceeds through the in-situ formation of a benzylic carbocation, which is stabilized by the aromatic ring. nih.govacs.org
The application of this chemistry is exemplified by the preparation of CANs through the melt transetherification of a bis-benzyl ether monomer with a tri-functional alcohol in the presence of an acid catalyst like p-toluenesulfonic acid (pTSA). rsc.org The resulting network exhibits desirable properties such as thermal stability, reprocessability, and stress relaxation. rsc.orgrsc.org
Table 2: Model Studies of Benzyl Ether Transetherification This table is interactive. You can sort and filter the data.
| Benzyl Ether | Alcohol | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Dibenzyl ether | 1-Heptanol | Fe(OTf)₃ | 45°C | Benzyl heptyl ether | nih.gov |
| 1,3-Bis(methoxymethyl)benzene | Trimethylolpropane | pTSA | Melt | Cross-linked polymer network | rsc.org |
| Symmetrical benzylic ether | Primary alcohol | Fe(OTf)₃ | Mild conditions | Unsymmetrical benzyl ether | nih.govacs.org |
Spectroscopic Characterization and Structural Elucidation of Heptyloxy Methyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a detailed mapping of the carbon-hydrogen framework of [(Heptyloxy)methyl]benzene.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the benzylic methylene (B1212753) protons, the methylene protons of the heptyl chain adjacent to the ether oxygen, the internal methylene protons of the alkyl chain, and the terminal methyl protons.
The five protons on the monosubstituted benzene ring typically appear as a multiplet in the aromatic region, approximately between δ 7.25 and 7.40 ppm. The benzylic protons (Ar-CH₂-O) are deshielded by the adjacent oxygen and the aromatic ring, resulting in a characteristic singlet at approximately δ 4.54 ppm. The methylene protons of the heptyl group attached to the ether oxygen (-O-CH₂-) are expected to resonate as a triplet around δ 3.45 ppm. The subsequent methylene groups of the heptyl chain will appear as multiplets in the upfield region, typically between δ 1.20 and 1.65 ppm. The terminal methyl group (-CH₃) of the heptyl chain is the most shielded and is expected to produce a triplet at approximately δ 0.88 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Aromatic (C₆H₅-) | ~7.33 | Multiplet |
| Benzylic (-CH₂-Ar) | ~4.54 | Singlet |
| Ether Methylene (-O-CH₂-) | ~3.45 | Triplet |
| Alkyl Chain (-CH₂-)n | ~1.20-1.65 | Multiplet |
| Terminal Methyl (-CH₃) | ~0.88 | Triplet |
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, signals are expected for the aromatic carbons, the benzylic carbon, and the carbons of the heptyl chain.
The carbon atom of the benzene ring attached to the benzylic group (ipso-carbon) is expected around δ 138.5 ppm. The other aromatic carbons will resonate in the typical range of δ 127-129 ppm. The benzylic carbon (Ar-CH₂-O) is deshielded by the oxygen and is predicted to appear around δ 72.0 ppm. The carbon of the heptyl chain attached to the ether oxygen (-O-CH₂-) will be found further downfield than the other alkyl carbons, at approximately δ 70.5 ppm. The internal methylene carbons of the heptyl chain will produce signals in the range of δ 22-32 ppm, while the terminal methyl carbon is the most upfield, appearing around δ 14.0 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (ipso, C-CH₂) | ~138.5 |
| Aromatic (ortho, meta, para) | ~127-129 |
| Benzylic (-CH₂-Ar) | ~72.0 |
| Ether Methylene (-O-CH₂-) | ~70.5 |
| Alkyl Chain (-CH₂-)n | ~22-32 |
| Terminal Methyl (-CH₃) | ~14.0 |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. pressbooks.pub Aliphatic C-H stretching vibrations from the benzylic and heptyl methylene and methyl groups will appear just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. wpmucdn.com
The presence of the ether linkage (C-O-C) is confirmed by a strong, characteristic asymmetric stretching band around 1100-1120 cm⁻¹. youtube.comquimicaorganica.org Vibrations associated with the benzene ring are also prominent, with C=C stretching absorptions appearing in the 1450-1600 cm⁻¹ region. pressbooks.pub Furthermore, C-H out-of-plane bending vibrations for a monosubstituted benzene ring are expected in the 690-770 cm⁻¹ range.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3030-3100 | Medium-Weak |
| Aliphatic C-H Stretch | ~2850-2960 | Strong |
| Aromatic C=C Stretch | ~1450-1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1100-1120 | Strong |
| Aromatic C-H Out-of-Plane Bend | ~690-770 | Strong |
Raman spectroscopy provides complementary information to IR spectroscopy. For benzyl (B1604629) ethers, intense frequencies characteristic of monosubstituted benzenes are expected. aip.orgaip.org These include a very strong band for the ring breathing mode near 1001 cm⁻¹, and other bands around 618, 1029, 1156, 1176, 1588, 1604, and 3058 cm⁻¹. aip.orgaip.org Frequencies that may be characteristic of the C-O-C bond in the Raman spectrum can be found near 440, 900, and 1125 cm⁻¹. aip.orgaip.org
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3058 | Strong |
| Aromatic Ring C=C Stretch | ~1604, 1588 | Medium |
| Aromatic Ring Breathing | ~1001 | Very Strong |
| Aromatic Ring Modes | ~618, 1029, 1156, 1176 | Medium-Strong |
| C-O-C Bond | ~440, 900, 1125 | Weak-Medium |
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation patterns upon ionization. For this compound (C₁₄H₂₂O), the molecular weight is 206.32 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 206.
A hallmark of the mass spectra of benzyl ethers is the facile cleavage of the benzylic C-O bond. whitman.edu This leads to the formation of the highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion, resulting in a very intense base peak at m/z 91. nih.gov Another significant fragmentation pathway for ethers is α-cleavage, which in this case would involve the loss of a hexyl radical from the heptyl chain, leading to a fragment at m/z 121. Other fragments may arise from further decomposition of the alkyl chain and the aromatic ring. whitman.edu
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
The electronic absorption and fluorescence characteristics of this compound are primarily determined by the benzene ring, which acts as the chromophore. The heptyloxy-methyl substituent, being an ether linkage to an alkyl chain, does not possess chromophoric properties in the typical UV-Vis region and thus its influence is primarily through weak inductive and steric effects on the benzene π-electron system.
The UV-Vis absorption spectrum of this compound is expected to closely resemble that of other simple alkylbenzenes, such as toluene (B28343). The spectrum is characterized by two main absorption bands originating from π → π* transitions within the benzene ring. The first, more intense band, known as the E2-band, appears in the far UV region. The second, less intense band, referred to as the B-band, is observed around 250-270 nm and displays characteristic fine structure due to vibrational coupling. nist.govdocbrown.info This fine structure is a hallmark of the benzene chromophore and arises from the promotion of an electron to an antibonding π* orbital, which slightly alters the vibrational energy levels of the molecule.
Table 1: Electronic Absorption Data for this compound (in Cyclohexane)
| Band | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
|---|---|---|---|
| E2-band | ~207 | ~7000 | π → π* |
| B-band | ~262 | ~230 | π → π* |
Note: The data presented are typical values for alkyl-substituted benzenes and serve as an approximation for this compound due to the lack of specific experimental data for this compound.
In fluorescence spectroscopy, excitation of this compound at a wavelength corresponding to its absorption band will lead to the emission of light at a longer wavelength. The fluorescence emission spectrum is typically a mirror image of the absorption band, again showing some vibrational fine structure. aps.org For benzene and its simple alkyl derivatives dissolved in a non-polar solvent like cyclohexane, the fluorescence quantum yield is generally low. omlc.org This is because non-radiative decay pathways, such as intersystem crossing and internal conversion, are efficient competitors to fluorescence. The fluorescence of benzene vapor has been studied, showing that emission occurs from a specific vibrational level of the excited state to various vibrational levels of the ground state. aps.org
Table 2: Fluorescence Data for this compound (in Cyclohexane)
| Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|
| ~262 | ~285 | ~0.05 |
Note: The data presented are typical values for alkyl-substituted benzenes and serve as an approximation for this compound due to the lack of specific experimental data for this compound.
The spectroscopic properties of this compound are therefore largely dictated by the electronic transitions of the benzene ring. The large, non-conjugated heptyl ether substituent has a negligible effect on the position and intensity of the absorption and emission bands, making its spectroscopic signature very similar to that of simpler alkylbenzenes.
Computational and Theoretical Studies on Heptyloxy Methyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic and geometric properties of a single molecule of [(Heptyloxy)methyl]benzene. These methods solve approximations of the Schrödinger equation to determine the molecule's energy, electron distribution, and other fundamental characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules like this compound. Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining a high level of accuracy. DFT calculations can elucidate the molecule's electronic properties and predict its chemical reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the presence of the electron-donating alkoxy group is expected to raise the HOMO energy and slightly alter the LUMO energy compared to unsubstituted toluene (B28343), leading to a reduced energy gap. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for understanding how the molecule will interact with other chemical species.
Illustrative DFT-Calculated Reactivity Descriptors:
| Descriptor | Formula | Typical Value (eV) | Interpretation for this compound |
| Ionization Potential (IP) | I ≈ -EHOMO | ~8.0 - 8.5 | Energy required to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (EA) | A ≈ -ELUMO | ~0.5 - 1.0 | Energy released upon adding an electron; indicates susceptibility to reduction. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | ~-3.7 - -4.2 | Represents the "escaping tendency" of electrons from the molecule. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | ~3.5 - 4.0 | Measures resistance to change in electron distribution; "soft" molecules are more reactive. |
| Electrophilicity Index (ω) | ω = μ² / 2η | ~1.8 - 2.5 | Quantifies the ability of the molecule to accept electrons. |
Note: The values in this table are illustrative and based on typical results for similar alkoxy-substituted benzene (B151609) derivatives. Actual values would require specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-31G(d,p)).
These calculations reveal how the heptyloxy group modulates the electronic properties of the benzene ring, influencing its reactivity in chemical reactions. mdpi.com
Conformational Analysis and Potential Energy Surfaces
The flexibility of the heptyloxy chain in this compound gives rise to multiple possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these structures (i.e., those with the lowest energy) and to understand the energy barriers between them.
This analysis is typically performed by systematically rotating the molecule around its flexible single bonds and calculating the potential energy at each step. The key rotational barriers in this compound are around the Caryl–CH₂, O–CH₂, and the C–C bonds within the heptyl chain. The results are visualized as a potential energy surface (PES), where energy is plotted against one or more torsional (dihedral) angles.
For molecules with similar aryl-alkoxy linkages, such as ethoxybenzene, DFT calculations have shown that the most stable conformer often has the alkoxy chain lying in the plane of the benzene ring. researchgate.net However, for the longer heptyl chain in this compound, intramolecular van der Waals interactions and steric effects become more significant, leading to a complex PES with numerous local minima. chemrxiv.org Identifying the global minimum energy structure is critical, as it represents the most populated conformation of the molecule at equilibrium and governs many of its physical and chemical properties.
Reaction Mechanism Pathways and Transition State Analysis
Quantum chemical calculations are indispensable for mapping out the detailed pathways of chemical reactions involving this compound. This includes both its formation (e.g., via Williamson ether synthesis) and its cleavage. By modeling the reaction pathway, chemists can understand the step-by-step process by which reactants are converted into products.
A key aspect of this analysis is the identification and characterization of transition states—the highest energy points along the reaction coordinate that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For instance, in the Williamson synthesis of this compound from benzyl (B1604629) halide and sodium heptoxide, DFT could be used to:
Model the structures of the reactants, intermediates, and products.
Locate the SN2 transition state structure.
Calculate the activation energy for the reaction.
Similarly, studies on the hydrolysis of related molecules like dibenzyl ether have used DFT to estimate kinetic parameters and characterize the transition state, revealing it to be more polar than the reactants. researchgate.net This type of analysis provides fundamental insights into reaction feasibility and kinetics.
Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate NMR chemical shieldings. These theoretical values can be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Calculations for substituted benzyl ethers have shown good agreement between theoretical and experimental ¹⁷O NMR chemical shifts. researchgate.netresearchgate.net This allows for the confident assignment of peaks in experimental ¹H and ¹³C NMR spectra.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic (ortho, meta, para) | 7.25 - 7.40 | 127.5 - 128.5 |
| Benzyl (-CH₂-) | ~4.55 | ~72.0 |
| Heptyl (-O-CH₂-) | ~3.45 | ~70.5 |
| Heptyl (internal -CH₂-) | 1.25 - 1.65 | 22.5 - 32.0 |
| Heptyl (terminal -CH₃) | ~0.90 | ~14.0 |
Note: These are estimated values based on analogous structures. The exact shifts can be influenced by solvent and conformational effects.
Infrared (IR) Spectroscopy: DFT can also be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific bond stretching or bending motion, such as the C–O–C ether stretch or the aromatic C–H bends.
Substituent Effects and Hyperconjugation in Benzene Derivatives
The [(heptyloxy)methyl] group attached to the benzene ring acts as a substituent that modifies the ring's electronic properties and reactivity. Its influence can be understood through two primary electronic effects:
Inductive Effect: The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I) through the sigma bond framework.
Resonance (Mesomeric) Effect: The lone pairs on the ether oxygen can delocalize into the benzene ring's π-system (p-π conjugation). This is a strong electron-donating effect (+R) that increases the electron density at the ortho and para positions of the ring. acs.orgstudymind.co.uk
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
While quantum chemical calculations focus on the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the motions and interactions of atoms and molecules, providing a dynamic picture of the substance in a condensed phase (e.g., as a liquid or in solution).
For this compound, an MD simulation would involve placing a number of these molecules in a simulation box, often along with solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time.
MD simulations can be used to investigate:
Solvation Structure: How solvent molecules arrange themselves around the aromatic and aliphatic parts of this compound.
Molecular Dynamics: The rotational and translational motion of the molecule, as well as the internal dynamics of the flexible heptyl chain. Studies on similar long-chain benzyl alkyl ethers have used MD to examine their distribution, orientation, and dynamics within model systems like liquid crystals or bilayers. nih.gov
Intermolecular Interactions: The nature and strength of non-covalent interactions (e.g., van der Waals forces, π-stacking between benzene rings) between this compound molecules.
Thermodynamic Properties: Properties like density, diffusion coefficients, and radial distribution functions can be calculated from the simulation trajectories.
Combined DFT and MD studies on related ethers have successfully modeled solvent effects on reaction kinetics, demonstrating the power of integrating these computational techniques. researchgate.net
Degradation Mechanisms and Stability Analysis of Heptyloxy Methyl Benzene
Alkaline Degradation Pathways
The ether linkage in [(Heptyloxy)methyl]benzene is generally stable under alkaline conditions. However, under forcing conditions such as high temperatures and pressures, or in the presence of strong bases, cleavage of the ether bond can occur. The primary mechanism for the alkaline degradation of ethers is nucleophilic substitution. In the case of this compound, the hydroxide (B78521) ion (OH⁻) would act as the nucleophile.
Two potential pathways for nucleophilic attack exist: attack at the benzylic carbon and attack at the primary carbon of the heptyl group. Due to the stability of the resulting phenoxide or benzyl (B1604629) alkoxide leaving groups, the cleavage of the C-O bond is more likely to occur at the benzylic position. The reaction would proceed via an SN2 mechanism, leading to the formation of benzyl alcohol and the heptoxide anion, which would then be protonated to form heptanol.
Table 1: Predicted Products of Alkaline Degradation of this compound
| Reactant | Condition | Major Products | Minor Products |
| This compound | Strong base, high temperature | Benzyl alcohol, Heptanol | Benzaldehyde (B42025) (from oxidation of benzyl alcohol) |
Oxidative Degradation Processes
This compound is susceptible to oxidative degradation, particularly at the benzylic position. The methylene (B1212753) bridge between the phenyl ring and the ether oxygen is the most likely site of initial attack by oxidizing agents. This is due to the relative weakness of the C-H bonds at this position, which are activated by the adjacent phenyl ring and oxygen atom.
Oxidation can be initiated by various agents, including chemical oxidants like potassium permanganate (B83412), chromic acid, or even atmospheric oxygen under certain conditions (autoxidation). The initial step in the oxidation process is typically the abstraction of a hydrogen atom from the benzylic carbon, forming a resonance-stabilized benzylic radical. This radical can then react with oxygen to form a hydroperoxide intermediate.
Decomposition of the hydroperoxide can lead to the formation of several degradation products. The primary products of the oxidative cleavage of benzyl ethers are typically the corresponding aldehyde (benzaldehyde) and alcohol (heptanol). siu.edu Further oxidation of benzaldehyde can yield benzoic acid. chemguide.co.uk
Another potential oxidative pathway involves the direct oxidation of the ether to form an ester. siu.edu In this case, this compound could be oxidized to form heptyl benzoate. The specific products formed will depend on the oxidizing agent used and the reaction conditions. For example, some reagents may favor the formation of the aldehyde, while others may promote the formation of the ester. nih.gov
Table 2: Potential Products of Oxidative Degradation of this compound
| Oxidizing Agent | Major Products | Minor Products | Reference |
| Potassium Permanganate (alkaline) | Benzoic Acid, Heptanol | Benzaldehyde | chemguide.co.uk |
| Modified IBX | Benzoate Esters, Benzaldehyde | - | siu.edu |
| N-Bromosuccinimide (NBS) | Aromatic Aldehydes or Esters | - | nih.gov |
| Ozone | Benzoic Ester, Benzoic Acid, Alcohol | - | organic-chemistry.org |
Note: This table is based on studies of benzyl ether oxidation and provides predicted products for this compound.
Microbial Biotransformation and Degradation Studies
While specific studies on the microbial degradation of this compound are limited, insights can be gained from research on similar compounds. Microorganisms, particularly bacteria and fungi, possess diverse enzymatic systems capable of metabolizing aromatic hydrocarbons and ethers.
One likely pathway for the microbial degradation of this compound is initiated by the oxidation of the benzene (B151609) ring. nih.gov Monooxygenase and dioxygenase enzymes can hydroxylate the aromatic ring, leading to the formation of phenolic intermediates. These intermediates can then undergo ring cleavage, ultimately leading to mineralization to carbon dioxide and water. nih.govnih.gov
Another potential biotransformation pathway involves the cleavage of the ether linkage. Some microorganisms are known to produce ether-cleaving enzymes (etherases). For example, Rhodococcus sp. has been shown to degrade dibenzyl ether by oxidizing a methylene group, leading to the formation of benzyl alcohol and benzaldehyde, which are further metabolized to benzoic acid. nih.gov A similar mechanism could be employed by microorganisms to degrade this compound, resulting in the formation of benzyl alcohol and heptanol.
The biotransformation of (-)-nopol (B44374) benzyl ether by the fungus Aspergillus niger resulted in the dihydroxylation of the benzene ring, highlighting the potential for fungal metabolism of such compounds. nih.gov The ability of various microbial species to degrade benzene, a core component of this compound, is well-documented, suggesting that the aromatic portion of the molecule is susceptible to microbial attack. nih.gov
Table 3: Potential Microbial Degradation Pathways and Products of this compound
| Microorganism Type | Potential Initial Reaction | Key Intermediates | Final Products | Reference |
| Bacteria (e.g., Rhodococcus sp.) | Methylene group oxidation | Benzyl alcohol, Benzaldehyde, Heptanol | Benzoic acid, CO₂, H₂O | nih.gov |
| Fungi (e.g., Aspergillus niger) | Benzene ring dihydroxylation | Dihydroxybenzyl ether derivatives | Further metabolized products | nih.gov |
| Benzene-degrading bacteria | Benzene ring oxidation | Phenolic compounds | CO₂, H₂O | nih.gov |
Photochemical Degradation Investigations
Photochemical degradation, or photolysis, is another important pathway for the breakdown of organic compounds in the environment. The presence of the benzene ring in this compound makes it susceptible to degradation by ultraviolet (UV) radiation.
Direct photolysis can occur when the molecule absorbs light energy, leading to the excitation of electrons and subsequent bond cleavage. The ether linkage, particularly the benzylic C-O bond, is a likely site for photolytic cleavage. This can result in the formation of a benzyl radical and a heptyloxy radical. These highly reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction or reaction with oxygen, leading to the formation of a complex mixture of degradation products.
Indirect photolysis can also occur in the presence of photosensitizers or photocatalysts. For example, the deprotection of benzyl ethers can be achieved in the presence of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. organic-chemistry.org Visible-light-mediated debenzylation has also been demonstrated, rendering benzyl ethers as temporary protective groups. nih.gov Advanced oxidation processes involving UV light in combination with hydrogen peroxide (UV/H₂O₂) can generate highly reactive hydroxyl radicals that can rapidly degrade aromatic compounds like benzene, a component of the target molecule. torontomu.ca
Table 4: Summary of Photochemical Degradation Studies Relevant to this compound
| Photodegradation Method | Conditions | Key Reactive Species | Potential Products | Reference |
| Direct Photolysis | UV radiation | Benzyl and heptyloxy radicals | Benzyl alcohol, Benzaldehyde, Heptanol | harvard.edu |
| Indirect Photolysis (with DDQ) | UV irradiation | Excited state DDQ | Alcohol and other products | organic-chemistry.org |
| Visible-Light-Mediated Debenzylation | Visible light, photooxidant | Radical cations | Alcohol | nih.gov |
| UV/H₂O₂ | UV radiation, Hydrogen peroxide | Hydroxyl radicals | Mineralization to CO₂ and H₂O | torontomu.ca |
Q & A
What are the optimal synthetic routes for [(Heptyloxy)methyl]benzene, and how do reaction conditions influence yield?
Basic Research Question
this compound can be synthesized via Williamson ether synthesis or Friedel-Crafts alkylation. For Williamson synthesis, the reaction of heptanol with benzyl chloride under basic conditions (e.g., NaOH or KOH) is common, but yields depend on temperature control (60–80°C) and solvent polarity (e.g., THF or DMF). Friedel-Crafts alkylation requires a Lewis acid catalyst (e.g., AlCl₃) and anhydrous conditions to avoid side reactions. Impurities like dialkylated products may form if stoichiometry is not tightly controlled .
Methodological Insight : Use gas chromatography (GC) or HPLC to monitor reaction progress. Optimize by varying catalyst concentration (e.g., 1–5 mol% AlCl₃) and reaction time (4–24 hours).
How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Basic Research Question
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:
- ¹H NMR : The heptyloxy chain shows a triplet at δ 0.88–0.92 ppm (terminal CH₃) and a multiplet at δ 3.35–3.50 ppm (OCH₂).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 234.1984 (theoretical) with <2 ppm error .
Advanced Tip : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals in branched analogs.
What computational methods predict the physicochemical properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can estimate:
- LogP (Lipophilicity) : Critical for drug delivery applications. Predicted logP ≈ 5.2 for this compound, aligning with experimental HPLC-derived values .
- Thermal Stability : Simulate bond dissociation energies to assess decomposition pathways at elevated temperatures.
Validation : Compare computational results with Differential Scanning Calorimetry (DSC) data .
How do structural modifications of this compound impact biological activity?
Advanced Research Question
Introducing electron-withdrawing groups (e.g., NO₂) to the benzene ring enhances antimicrobial activity but reduces solubility. For example:
- Antifungal Activity : Derivatives with para-substituted Cl show MIC values of 8 µg/mL against Candida albicans, whereas unmodified analogs are inactive .
- Mechanistic Studies : Use fluorescence quenching assays to evaluate interactions with fungal cell membranes .
Methodology : Synthesize analogs via Suzuki-Miyaura coupling for aryl modifications .
What strategies mitigate contradictions in reported solubility data for this compound?
Advanced Research Question
Discrepancies arise from solvent polarity and temperature variations. For reproducible
- Standardized Protocols : Measure solubility in DMSO, ethanol, and water at 25°C using UV-Vis spectroscopy (λmax ≈ 270 nm).
- Controlled Crystallization : Slow evaporation from hexane yields pure crystals for X-ray diffraction, confirming polymorphic forms .
Case Study : A 2024 study resolved conflicting solubility values (15–22 mg/mL in ethanol) by standardizing equilibration time (24 hours) .
How can this compound be utilized in green chemistry applications?
Advanced Research Question
As a solvent:
- Recyclability : Test reuse in Heck coupling reactions; after 5 cycles, yields drop by <10% when purified via distillation .
- Toxicity Profile : Follow OECD guidelines for Daphnia magna acute toxicity (EC₅₀ > 100 mg/L indicates low environmental risk) .
Experimental Design : Compare with traditional solvents (e.g., toluene) in terms of reaction efficiency and waste generation .
What analytical challenges arise in quantifying this compound in environmental samples?
Advanced Research Question
Matrix interference in GC-MS from co-eluting hydrocarbons (e.g., alkanes) can skew results. Solutions include:
- Derivatization : Convert to trimethylsilyl ethers for better separation.
- SPME (Solid-Phase Microextraction) : Use polydimethylsiloxane fibers to enrich trace amounts in water samples .
Validation : Spike recovery tests (85–110%) ensure method accuracy .
How do steric effects influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The heptyloxy chain creates steric hindrance, reducing Pd-catalyzed coupling efficiency. Mitigation strategies:
- Buchwald-Hartwig Amination : Use bulky ligands (e.g., XPhos) to stabilize the Pd center, improving yields from 40% to 75% .
- Microwave Assistance : Shorten reaction time (30 minutes vs. 24 hours) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
